molecular formula C12H8FN3O2S B2601780 6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1574627-99-8

6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2601780
CAS No.: 1574627-99-8
M. Wt: 277.27
InChI Key: FFKMTNPSZUAPJD-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that features an isothiazolo[4,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves a key Thorpe–Ziegler cyclization. This method is used to construct the isothiazolo[4,3-d]pyrimidine core from suitable precursors . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2S/c13-8-3-1-7(2-4-8)5-16-11(17)10-9(6-19-15-10)14-12(16)18/h1-4,6H,5H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKMTNPSZUAPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=NSC=C3NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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